Decahydro-2-naphthalenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

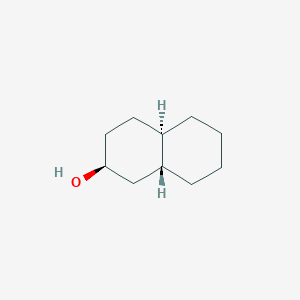

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(2S,4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |

InChI |

InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2/t8-,9-,10+/m1/s1 |

InChI Key |

UPMAOXLCTXPPAG-BBBLOLIVSA-N |

Isomeric SMILES |

C1CC[C@@H]2C[C@H](CC[C@H]2C1)O |

Canonical SMILES |

C1CCC2CC(CCC2C1)O |

Origin of Product |

United States |

Role in Catalytic Cracking and Deactivation

In the context of petroleum chemistry, decahydro-2-naphthalenol has been identified as a component in the carbonaceous deposits that lead to the deactivation of acid catalysts, such as amorphous silica-alumina (ASA), during the processing of cracked naphtha. ualberta.ca The reactions leading to these deposits are complex and involve a combination of catalytic and thermal pathways.

The mechanism often follows an Eley-Rideal model, where an adsorbed carbocation reacts with a molecule from the bulk phase. ualberta.ca For instance, reactions of cyclopentene (B43876) on an ASA catalyst can yield bicyclic compounds like decalin (decahydronaphthalene), indicating that hydrogen transfer reactions are a key part of the network. ualberta.ca It is proposed that cyclopentenes and dienes may share a pathway toward forming these bicyclic coke precursors. ualberta.ca Studies using probe molecules like α-methylstyrene have suggested that free radical mechanisms can also be initiated by compounds present in cracked naphtha at elevated temperatures (250–350 °C), leading to the formation of heavy compounds. ualberta.ca

Analysis of the deposits formed on catalysts during these processes reveals the presence of this compound among other polycyclic compounds.

Table 1: Composition of Carbonaceous Deposits from Cracked Naphtha Processing

| Retention Time (min) | Compound Identified | Probability (%)* |

|---|---|---|

| 40.2 | This compound | 28.6 |

| 40.6 | Spirodecane | 14.9 |

| 41.2 | This compound | 9.2 |

| 41.3 | Spirodecane | 26.8 |

| 41.3 | Decahydronaphthalene (B1670005) | 21.6 |

*Probability as determined by the Mass Spectrometry (MS) search library. Data sourced from a study on cracked naphtha reactivity. ualberta.ca

Catalytic Hydrogenation

The synthesis of decahydro-2-naphthalenol and its derivatives often involves the catalytic hydrogenation of corresponding aromatic precursors like tetralones, naphthols, or substituted tetralins. rsc.orggoogle.com For example, 3-tert-butoxycarbonylamino-decahydro-2-naphthalenol is prepared by the hydrogenation of 3-tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol over a platinum oxide catalyst under pressure. google.com

A notable complex reaction is the selective hydrogenation of phenols to produce cyclohexanols, where this compound can be a product of the hydrogenation of 2-naphthol (B1666908). rsc.org One study demonstrated the use of a robust solid N-heterocyclic carbene-Rhodium (NHC-Rh) coordination assembly as a catalyst for this transformation in water. rsc.org The reaction proceeds with high efficiency, and the catalyst can be recovered and reused. rsc.org

Table 2: Spectroscopic Data for this compound Synthesis

| Analysis Type | Compound | Data |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | This compound (10r) | δ = 4.42 (d, J = 4.4 Hz, 1H), 3.44 – 3.33 (m, 1H), 1.72-0.85 (m, 16H) |

| ¹³C NMR (101 MHz, CDCl₃) | This compound (10r) | δ = 73.5, 42.9, 35.7, 31.8, 29.4, 26.3, 24.4, 24.3, 21.5, 18.9 ppm |

*Data obtained from the catalytic hydrogenation of a phenol (B47542) derivative. rsc.org

Acid Catalyzed Polymerization

In materials science applications, such as the formulation of inkjet inks, decahydro-2-naphthalenol can be involved in acid-catalyzed crosslinking reactions. google.com In these systems, a photoacid generator releases an acid upon irradiation with light. This acid then acts as a catalyst for the polymerization of compounds like epoxides, oxetanes, or vinyl ethers. This compound, as a diol (or a polyol derivative), can function as a crosslinking agent or a reactive diluent. The crosslinking reaction is not inhibited by oxygen, which is a significant advantage over radical polymerization mechanisms. google.com The reaction can be further accelerated by heating. google.com

Biotransformation Mechanisms

Decahydro-2-naphthalenol derivatives have also been identified as products of complex enzymatic reactions. In one study, the biotransformation of carboxy-containing acridones by the solid-state culture of the fungus Lentinula edodes was investigated. aimspress.com Among the metabolic products, 5-(hydroxymethyl)-1,1,4а-trimethyl-6-methylene this compound was identified. This suggests that the complex enzymatic machinery of the fungus can synthesize this intricate bicyclic alcohol structure from a significantly different aromatic precursor. aimspress.com

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of Decahydro-2-naphthalenol isomers in solution. It provides precise information about the connectivity and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular structure. The number of signals in a ¹³C spectrum indicates the number of chemically non-equivalent carbon atoms, while the chemical shifts, signal integrations, and coupling patterns in the ¹H spectrum reveal the electronic environment and connectivity of the protons.

In a study detailing the synthesis of this compound, specific NMR data were recorded. rsc.org The ¹H NMR spectrum, recorded in DMSO-d6, showed a characteristic signal for the proton on the hydroxyl-bearing carbon (H-2) as a multiplet between δ 3.33 and 3.44 ppm. rsc.org The hydroxyl proton itself appeared as a doublet at δ 4.42 ppm. rsc.org The ¹³C NMR spectrum in CDCl₃ displayed ten distinct signals, confirming the presence of ten carbon atoms in unique chemical environments, which is consistent with the decahydronaphthalene (B1670005) structure. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Isomer

| Nucleus | Solvent | Chemical Shifts (δ) in ppm |

| ¹H NMR | DMSO-d6 | 4.42 (d, J = 4.4 Hz, 1H), 3.44 – 3.33 (m, 1H), 1.72-0.80 (m, 16H) |

| ¹³C NMR | CDCl₃ | 73.5, 42.9, 35.7, 31.8, 29.4, 26.3, 24.4, 24.3, 21.5, 18.9 |

Data sourced from The Royal Society of Chemistry. rsc.org

While 1D NMR provides essential data, 2D NMR techniques are indispensable for the unambiguous assignment of signals and the elucidation of stereochemistry.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, allowing chemists to trace the proton connectivity throughout the two fused rings of the decalin system.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These techniques correlate each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous link between the ¹H and ¹³C assignments.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These are the most critical 2D NMR experiments for stereochemical analysis. They identify protons that are close to each other in space, regardless of whether they are connected through bonds. This data allows for the determination of the relative configuration of substituents and the nature of the ring fusion (cis or trans).

1H NMR and 13C NMR Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. For this compound, the most significant functional group is the hydroxyl (-OH) group.

IR Spectroscopy: An IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration. Another key absorption would be the C-O stretching vibration, typically appearing in the 1200-1000 cm⁻¹ range. The region just below 3000 cm⁻¹ would show sharp peaks corresponding to the C-H stretching vibrations of the saturated ring system. Studies have confirmed that IR spectra are in accordance with the proposed structures of decalin derivatives. lookchem.com

Raman Spectroscopy: Raman spectroscopy also detects these vibrations, though the intensities may differ. While the polar O-H bond gives a strong signal in the IR, the C-C and C-H vibrations of the non-polar hydrocarbon backbone often produce more intense signals in a Raman spectrum, providing complementary information about the carbon framework. ualberta.ca

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. researchgate.net It is frequently coupled with a separation technique, most commonly gas chromatography (GC-MS). researchgate.netnih.govresearchgate.net This combination allows for the separation of individual components from a mixture, followed by their immediate identification based on their mass-to-charge ratio and fragmentation pattern. researchgate.netnih.govresearchgate.net

Research has shown the successful identification of this compound in complex mixtures such as bio-oils derived from the pyrolysis of plant peels and in glycoside extracts. researchgate.netnih.govresearchgate.netresearchgate.netagribiop.com In these studies, specific isomers like 2.alpha., 4a.beta., 8a.beta.-Decahydro-2-naphthalenol were identified by matching their mass spectra against established libraries like the NIST/EPA/NIH mass spectral library. ualberta.caresearchgate.netresearchgate.netagribiop.com Detailed fragmentation studies on related decalyl acetates show that the molecule undergoes characteristic losses and rearrangements under electron impact, providing a structural fingerprint that can be used for confirmation. lookchem.com

Table 2: Application of Mass Spectrometry in the Identification of this compound

| Analytical Method | Matrix | Finding |

| GC-MS | Bio-oil from plant peels | This compound was identified as a biochemical component. researchgate.netnih.gov |

| GC-MS | Glycoside extract | The isomer 2.alpha., 4a.beta., 8a.beta.-Decahydro-2-naphthalenol was detected and quantified. researchgate.netresearchgate.netagribiop.com |

| MS | Cracked naphtha | This compound was identified as a product component. ualberta.ca |

| EI-MS | Purified decalyl acetates | Stereochemistry influences fragmentation patterns, aiding in structural analysis. lookchem.com |

Advanced Chromatographic Techniques for Purity and Isomer Separation

Due to the existence of multiple stereoisomers, chromatographic techniques are essential for both the purification of this compound and the separation of its isomers. lookchem.comresearchgate.netgoogle.com

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. It has been extensively used to separate and identify isomers of this compound from complex mixtures. researchgate.netresearchgate.netagribiop.com The use of different capillary columns and temperature programs allows for the resolution of closely related isomers. For instance, GC-MS analysis successfully separated and identified the 2α, 4aβ, 8aβ isomer of this compound in various biological and industrial samples. researchgate.netolivebiodiesel.com

Column Chromatography: Liquid column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a standard and effective method for the purification of this compound after its chemical synthesis. google.com This technique is also capable of separating diastereomers. For example, diastereoisomeric amides of a related 3-amino-decahydro-2-naphthalenol derivative were successfully separated using silica gel chromatography, demonstrating the method's utility in resolving complex isomeric mixtures. google.com

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase/Column | Application |

| Gas Chromatography (GC) | Capillary Column | Separation and identification from complex matrices (e.g., bio-oil, plant extracts). researchgate.netnih.govresearchgate.netresearchgate.netagribiop.comolivebiodiesel.com |

| Column Chromatography | Silica Gel | Purification of synthetic products and separation of diastereoisomers. google.comgoogle.com |

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For decahydro-2-naphthalenol, DFT calculations are instrumental in determining optimized molecular geometries and predicting electronic characteristics. Research has utilized DFT calculations to support the experimental observation of different stereoisomers of this compound. A study identified one trans and two cis species of the molecule, with DFT calculations providing the theoretical foundation for these findings illinois.edu.

While comprehensive datasets on the electronic properties of every isomer are not extensively published, DFT provides the framework for such analysis. For instance, DFT calculations have been employed in broader studies involving decahydro-2-naphthol (B1664090) to predict reaction mechanisms, such as decarboxylation pathways . Similarly, the reactivity of its derivative, decahydro-2-naphthyl formate (B1220265), has been modeled using DFT to predict transition states and hydrolysis kinetics .

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule.

For a molecule like this compound, a HOMO/LUMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. While specific values for this compound are not detailed in the provided search results, DFT studies on related decalinol derivatives and other cyclic compounds routinely calculate these values to understand regioselectivity in reactions researchgate.net.

Table 1: Illustrative Frontier Molecular Orbital Data for a this compound Isomer (Note: The following data is illustrative to demonstrate the typical output of a DFT calculation and is not based on published experimental results.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | +1.20 |

| HOMO-LUMO Gap | 8.05 |

DFT is also used to calculate the Gibbs free energy (ΔG) along a reaction coordinate, allowing for the determination of activation barriers (transition states) and the thermodynamic stability of intermediates and products. This is crucial for understanding reaction mechanisms and predicting reaction rates. For example, DFT has been used to investigate the energy barriers for the formation of spiro trans-decalinol derivatives, providing insight into why certain reaction pathways are favored over others researchgate.net.

Calculations for this compound would involve mapping the energy landscape for reactions such as its oxidation or esterification. By identifying the transition state structures and their corresponding energies, researchers can predict the feasibility and kinetics of a given transformation.

Table 2: Hypothetical Gibbs Energy Data for a Reaction Pathway (Note: This table represents a hypothetical reaction pathway for illustrative purposes.)

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +25.5 |

| Intermediate | Reaction Intermediate | +5.2 |

| TS2 | Second Transition State | +15.0 |

| Products | Final Products | -10.8 |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Molecular Dynamics Simulations for Conformational Transitions and Interaction Models

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has multiple stereoisomers and conformers, MD simulations can elucidate the dynamics of conformational transitions. These simulations model how the molecule changes its shape and explores different energy minima on its potential energy surface.

Conference abstracts indicate that this compound exists as multiple stable isomers (three have been experimentally observed), which can be studied using computational methods illinois.edu. MD simulations would provide a dynamic picture of the interconversion between different chair and boat conformations of the fused cyclohexane (B81311) rings and the orientation of the hydroxyl group (axial vs. equatorial). Such simulations are essential for understanding how the molecule's shape influences its interactions with other molecules or its role in larger chemical systems.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the chemical structure of a compound with its reactivity. These models use statistical methods to build a mathematical relationship between calculated molecular descriptors (e.g., steric parameters, electronic properties) and an observed reaction rate or equilibrium constant.

For this compound and its derivatives, a QSRR study could be developed to predict their reactivity in a specific class of reactions, such as oxidation or esterification, based on the structural variations among different isomers. While no specific QSRR models for this compound were found in the search results, the methodology is widely applied in chemistry to streamline the design of molecules with desired reactivity profiles, reducing the need for extensive experimental work.

Conformational Analysis of Decahydro 2 Naphthalenol

Chair and Boat Conformations of the Decalin System

Decahydronaphthalene (B1670005), or decalin, consists of two fused six-membered rings. drugdesign.org Much like cyclohexane (B81311), these six-membered rings are most stable when they adopt a non-planar chair conformation to minimize angle and torsional strain. uci.edu The fusion of two chair-conformation rings can occur in two distinct ways, leading to two different stereoisomers: cis-decalin and trans-decalin. uci.edulibretexts.org

trans-Decalin : In this isomer, the two rings are fused via two equatorial-type bonds. The hydrogen atoms at the ring junction (bridgehead positions) are on opposite sides of the molecule. libretexts.orgyoutube.com This results in a relatively rigid and flat structure where both rings are locked in a chair conformation. libretexts.org

cis-Decalin : Here, the ring fusion involves one axial and one equatorial bond, placing the bridgehead hydrogens on the same side of the molecule. libretexts.orgyoutube.com This creates a distinct bend in the molecule. youtube.com Unlike the rigid trans isomer, cis-decalin is conformationally flexible. libretexts.orglibretexts.org

While the chair-chair conformation is the most stable for both isomers, higher-energy boat conformations are theoretically possible. drugdesign.org However, these are significantly less stable and not prominently populated under normal conditions due to considerable steric strain. drugdesign.org

Axial and Equatorial Preferences of Substituents

In any substituted cyclohexane ring, including the rings of a decalin system, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). Due to unfavorable 1,3-diaxial interactions, which are a form of steric repulsion, substituents generally prefer the more stable equatorial position. drugdesign.org The larger the substituent, the greater the energy difference between the axial and equatorial conformers, and thus the stronger the preference for the equatorial position. drugdesign.org

In the context of decahydro-2-naphthalenol, the hydroxyl (-OH) group is the key substituent.

In trans-decalin derivatives , the ring system is conformationally locked. libretexts.orgyoutube.com Therefore, a substituent is fixed in either an axial or equatorial position. The stability of the isomer will depend on this fixed position, with the equatorial orientation being heavily favored.

In cis-decalin derivatives , the system is flexible and can undergo a ring flip. libretexts.orglibretexts.org This allows a substituent to interconvert between axial and equatorial positions. drugdesign.orglibretexts.org Consequently, the equilibrium will favor the conformer where the hydroxyl group occupies an equatorial position to minimize steric strain. drugdesign.org

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which corresponds to the change in Gibbs free energy for the axial-to-equatorial equilibrium. libretexts.org

Interconversion Barriers and Energy Landscapes

The conformational flexibility and associated energy barriers differ significantly between the cis and trans isomers of decalin.

trans-Decalin is a conformationally rigid molecule. libretexts.org The fusion of the two rings in a trans-diequatorial manner prevents the chair-chair ring flip that is characteristic of cyclohexane. libretexts.org Interconversion to an alternative chair-chair form is not possible without breaking covalent bonds. libretexts.org While conversion to high-energy twist-boat forms can theoretically occur, the energy barrier for this is substantial, effectively locking the molecule into a single, stable chair-chair conformation.

cis-Decalin , on the other hand, is conformationally mobile. libretexts.org It can undergo a concerted ring flip of both rings, interconverting between two equivalent chair-chair conformers. drugdesign.orgyoutube.com This process allows an axial substituent to become equatorial and vice versa. libretexts.org The energy barrier for this ring inversion in cis-decalin is approximately 14 kcal/mol. libretexts.org Despite this flexibility, the trans-isomer is generally more stable than the cis-isomer by about 2 kcal/mol, largely due to unfavorable nonbonded interactions within the concave region of the cis structure. libretexts.org

| Isomer | Conformational Flexibility | Ring Flip Barrier | Relative Stability |

| trans-Decalin | Rigid, locked | High (no chair-chair flip) | More stable |

| cis-Decalin | Flexible | ~14 kcal/mol | Less stable |

This table summarizes the key energetic and dynamic differences between cis- and trans-decalin.

Influence of Stereochemistry on Conformational Preferences

The stereochemistry of this compound, which has multiple stereoisomers, is a critical determinant of its preferred conformation. illinois.edu The key stereochemical features are the cis or trans fusion of the rings and the orientation of the hydroxyl group on the second ring.

In a study using rotational spectroscopy, several stereoisomers of this compound were observed in the gas phase, including one trans and two cis species. illinois.edu This highlights that multiple stable conformers can exist, and their relative abundance depends on their specific stereochemical makeup.

For a trans-decalin backbone, the hydroxyl group at the C-2 position can be either axial or equatorial. Given the rigidity of the trans-decalin system, these would be distinct and non-interconvertible isomers. The isomer with the equatorial hydroxyl group is significantly more stable than the one with the axial hydroxyl group due to the avoidance of 1,3-diaxial steric strain. drugdesign.org

For a cis-decalin backbone, the molecule is flexible. A hydroxyl group at C-2 will exist in an equilibrium between axial and equatorial conformations. drugdesign.org The conformer with the equatorial -OH group is strongly preferred. drugdesign.org For example, in a related substituted cis-decalin, the conformer with an equatorial methyl group is the preferred one. drugdesign.org The same principle applies to the hydroxyl group.

Applications in Advanced Organic Synthesis and Materials Science Research

Decahydro-2-naphthalenol as a Building Block in Complex Molecule Synthesis

The rigid decahydronaphthalene (B1670005) framework is a key structural motif in a variety of complex molecules. As a readily available derivative, this compound provides a strategic starting point for the efficient construction of these intricate structures. Its utility as a chiral building block is particularly significant in asymmetric synthesis, where the control of stereochemistry is paramount. buchler-gmbh.commdpi.comamerigoscientific.com The synthesis of many pharmaceuticals and agrochemicals depends on the availability of such chiral intermediates for further structural and stereochemical development. buchler-gmbh.com

The decalin framework is a common feature in many natural products, particularly in terpenes and steroids. researchgate.net Consequently, this compound and its derivatives are logical precursors for the total synthesis of these biologically important compounds.

One notable example is in the synthesis of ambroxide (B10790011), a highly valued component in the fragrance industry, known for its characteristic ambergris odor. researchgate.netlookchem.com Synthetic routes to (-)-Ambrox® have utilized derivatives of this compound. For instance, (1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethylthis compound has been synthesized and then transformed via cyclization to yield the target ambroxide. researchgate.net The synthesis of ambroxide often starts from sclareol, which is converted into a lactone, hydrogenated to a diol, and then dehydrated. lookchem.com This highlights the role of decalin-containing diols in accessing complex terpenoid structures.

Furthermore, the decalin skeleton is fundamental to the structure of steroids. researchgate.net Chiral building blocks are essential for the total synthesis of steroids, and this compound represents a segment of the steroid C/D-ring system. researchgate.netthieme-connect.com Its rigid, stereochemically defined structure can be used to control the diastereoselectivity of subsequent reactions, enabling the construction of the complete steroid nucleus. thieme-connect.com Research has demonstrated the use of bicyclic systems, analogous to the decalin core, in the stereocontrolled synthesis of hydrophenanthrene and hydrindane frameworks, which are central to alkaloids and steroids, respectively. thieme-connect.com

In the field of pharmaceutical chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. smolecule.com The reactivity of its hydroxyl group allows for a variety of chemical transformations, making it a versatile scaffold for building drug-like molecules. Derivatives such as 1-amidoalkyl-2-naphthols, which can be synthesized from related naphthol precursors, are known to be important building blocks for biologically active compounds, including those with hypotensive and bradycardiac effects. researchgate.netmdpi.com

The structural core of this compound is found in various compounds investigated for biological activity. For example, research into acridone (B373769) derivatives, which have shown antitumor and antiviral properties, has led to the identification of biotransformation products containing the this compound skeleton, such as 5-(hydroxymethyl)-1,1,4а-trimethyl-6-methylene this compound. aimspress.com This suggests that the decalin motif can be a key pharmacophore in certain classes of therapeutic agents.

The table below summarizes selected applications of this compound as a synthetic intermediate.

| Target Molecule Class | Specific Example/Application | Synthetic Role of this compound |

| Terpenoids | (-)-Ambroxide | Serves as a precursor to key diol intermediates that undergo cyclization. researchgate.netlookchem.com |

| Steroids | Steroid C/D-Ring Analogs | Acts as a chiral building block to construct the hydrindane framework. researchgate.netthieme-connect.com |

| Pharmaceutical Scaffolds | 1-Amidoalkyl-2-naphthol derivatives | The related 2-naphthol (B1666908) is a key reactant in multicomponent reactions to form these bioactive scaffolds. researchgate.netmdpi.com |

| Bioactive Acridone Metabolites | 5-(hydroxymethyl)-1,1,4а-trimethyl-6-methylene this compound | Identified as a biotransformation product, indicating the relevance of the decalin core. aimspress.com |

Precursors for Polycyclic Natural Product Synthesis

Integration into Novel Material Architectures

The rigid and bulky nature of the decahydronaphthalene structure makes it an interesting component for the design of new materials. By incorporating this aliphatic bicyclic unit into polymers and other functional materials, researchers can influence properties such as thermal stability, mechanical strength, and optical characteristics.

This compound can be chemically modified to create unique monomers for polymerization. smolecule.com For instance, the hydroxyl group can be esterified with acrylic acid to form decahydro-2-naphthyl acrylate, a monomer that can be used in the production of specialty polymers. smolecule.comgoogleapis.com The polymerization of such monomers can lead to polymers with tailored properties. smolecule.com

Condensation polymerization is another route where this compound can be incorporated. iitk.ac.in For example, it can act as a diol component in the synthesis of polyesters or polyurethanes. google.comrsc.org The inclusion of the bulky, saturated ring system of the decalin unit into the polymer backbone can significantly impact the polymer's physical properties. It can increase the glass transition temperature (Tg), enhance thermal stability, and affect the material's rigidity and solubility. iitk.ac.in

Research into RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization has also utilized decahydro-2-naphthol (B1664090) in the synthesis of specific RAFT agents, demonstrating its utility in advanced polymer synthesis techniques. rsc.org

The unique structure of this compound has been explored in the context of functional materials, particularly liquid crystals. chimia.chepo.org Certain derivatives of this compound have been shown to exhibit liquid crystalline behavior. chimia.ch The elongated and rigid shape of molecules containing the trans-decalin system is conducive to the formation of mesophases. chimia.ch For example, esters derived from (2S,4aR, 6R, 8aS; 2R, 4aS, 6S, 8aR)-decahydro-6-(trans-4-propylcyclohexyl)-2-naphtalenol have been synthesized and studied for their liquid crystalline properties. chimia.ch These materials are of interest for applications in displays due to their stability and low viscosity. chimia.ch

The table below outlines the integration of this compound into material architectures.

| Material Type | Monomer/Precursor | Resulting Properties/Applications |

| Addition Polymers | Decahydro-2-naphthyl acrylate | Specialty polymers and copolymers with tailored properties for coatings and adhesives. smolecule.comgoogleapis.com |

| Polyesters | This compound (as diol) | Incorporation of bulky aliphatic rings can enhance thermal stability and modify mechanical properties. google.comrsc.org |

| Liquid Crystals | Acylated derivatives of substituted decahydro-2-naphthalenols | Materials with low melting points and low optical anisotropy for display applications. chimia.chepo.org |

| RAFT Agents | Decahydro-2-naphthol derivatives | Used to create specific chain transfer agents for controlled polymerization processes. rsc.org |

Research on Decahydro 2 Naphthalenol Derivatives and Analogues

Structure-Reactivity Studies of Substituted Decahydronaphthalenols

The chemical reactivity of the decahydronaphthalenol core can be significantly altered by the introduction of substituents. These modifications can influence the molecule through electronic and steric effects, impacting reaction rates and stereochemical outcomes.

Theoretical and Experimental Approaches: Structure-reactivity relationships (SRR) are a cornerstone of organic chemistry, providing a framework for predicting how a molecule's structure affects its chemical behavior. nih.gov Various methods, including experimental kinetic studies and theoretical quantum mechanical calculations, are used to establish these relationships. nih.gov For instance, computational studies using Density Functional Theory (DFT) have been effectively used to understand the impact of substitution on reaction barriers, such as in the C–H arylation of amines. rsc.org

Influence of Substituents: The introduction of substituents on the decahydronaphthalene (B1670005) rings can have profound effects on the reactivity of the hydroxyl group and the carbon skeleton.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the nucleophilicity of the hydroxyl oxygen and the stability of potential carbocation intermediates. The principles seen in aromatic systems, where substituents influence reactivity towards electrophilic substitution, can be conceptually applied. nih.gov

Steric Effects: The size and position of substituents can hinder or facilitate the approach of reagents to a reaction center. Ortho-substituents, for example, are known to cause considerable changes in reactivity in other systems, such as hypervalent iodine reagents, by perturbing the molecule's structure. frontiersin.org In the decahydronaphthalenol system, bulky substituents can influence the stereoselectivity of reactions at the hydroxyl group or adjacent carbons.

Thorpe-Ingold Effect: The presence of substituents, particularly quaternary centers, can accelerate intramolecular reactions by altering bond angles and bringing reactive groups into closer proximity. rsc.orgnih.gov This effect, where substitution decreases the energy barrier for cyclization, is a key principle in designing syntheses for complex molecules. rsc.org

The table below summarizes the expected impact of different types of substituents on the reactivity of decahydronaphthalenols, based on established chemical principles.

| Substituent Type | Position on Ring | Expected Effect on Reactivity | Relevant Principle(s) |

| Alkyl Groups | α- to hydroxyl group | May increase steric hindrance for intermolecular reactions. Can facilitate intramolecular reactions. | Steric Hindrance, Thorpe-Ingold Effect rsc.orgnih.gov |

| Electron-Withdrawing Groups (e.g., -NO₂) | On the carbocyclic rings | Decreases nucleophilicity of the hydroxyl group; may destabilize carbocation intermediates. | Inductive/Mesomeric Effects nih.gov |

| Electron-Donating Groups (e.g., -OCH₃) | On the carbocyclic rings | Increases nucleophilicity of the hydroxyl group; may stabilize carbocation intermediates. | Inductive/Mesomeric Effects nih.gov |

| Ortho-substituents | Adjacent to a reactive site | Can cause significant changes in reactivity and stability due to steric strain. | Steric Effects frontiersin.org |

Synthesis and Exploration of Methoxy- and Ester-Derivatives

Functionalization of the hydroxyl group in decahydro-2-naphthalenol to form ethers and esters is a common strategy to modify its physical and chemical properties.

Methoxy-Derivatives: Decahydro-2-methoxynaphthalene is a key ether derivative. Its synthesis typically involves the hydrogenation of 2-methoxynaphthalene (B124790) or the methylation of a naphthol precursor followed by reduction. smolecule.com The methoxy (B1213986) group (-OCH₃) alters the polarity and reactivity of the parent alcohol. smolecule.com While the saturated decalin system is generally stable, the methoxy group can be oxidized under strong conditions to form aldehydes or carboxylic acids. smolecule.com

Ester-Derivatives: Esterification of this compound is a straightforward method to produce a wide range of derivatives. A notable example is decahydro-2-naphthyl formate (B1220265), which is synthesized by reacting decahydro-2-naphthol (B1664090) with formic acid or its derivatives, often using an acid catalyst. This compound is a colorless oily liquid used in the fragrance industry.

More complex esters have also been synthesized for applications in materials science. For example, this compound has been used as a building block in the synthesis of RAFT (Reversible Addition-Fragmentation chain Transfer) agents for polymer chemistry. rsc.org This involves esterification with a carboxylic acid-functionalized chain transfer agent. rsc.org

The table below details key information about these derivatives.

| Derivative Name | Derivative Type | Synthesis Method | Key Properties/Applications | Source(s) |

| Decahydro-2-methoxynaphthalene | Ether | Hydrogenation of 2-methoxynaphthalene; or methylation of 2-naphthol (B1666908) followed by reduction. | Solvent; fragrance ingredient; chemical intermediate. smolecule.com | smolecule.com |

| Decahydro-2-naphthyl formate | Ester | Esterification of decahydro-2-naphthol with formic acid, typically with an acid catalyst. | Colorless oil; used in perfumery for woody, amber-like scents. | |

| O,O'-(((4-cyano-4-((phenyl carbonothioyl)thio) pentanoyl)azanediyl)bis(ethane-2,1-diyl)) bis(decahydro naphthalen-2-yl) disuccinate | Ester | Esterification of a complex di-acid with decahydro-2-naphthol using DCC and DPTS. | Used as a RAFT agent for controlled polymer synthesis. rsc.org | rsc.org |

Complex Polycyclic Naphthalenol Derivatives

The decahydronaphthalenol framework can be incorporated into larger, more complex polycyclic structures, including those found in natural products. Synthetic strategies often focus on building additional rings onto the existing decalin core or using it as a stereochemical guide.

The synthesis of complex polycyclic terpenes, for example, often relies on strategic planning where existing stereocenters, such as those in a decahydronaphthalenol-like structure, guide the formation of subsequent rings. nih.govnih.gov The presence of a quaternary carbon center can significantly facilitate cyclization reactions, a principle that is leveraged in the synthesis of complex targets. nih.govnih.gov

Furthermore, synthetic strategies aimed at polycyclic aromatic hydrocarbons (PAHs) and natural products like C-aryl glycosides can involve the construction of a naphthalenol moiety as a key step. rsc.orgacs.org For instance, cycloaddition reactions can be used to form a new aromatic ring, yielding a naphthol derivative that can be subsequently hydrogenated if a saturated system is desired. acs.org The synthesis of various naphthol derivatives has been achieved through diverse strategies, including multi-component reactions and rearrangements catalyzed by transition metals. researchgate.net

Analogues with Modified Ring Systems

The creation of this compound analogues with modified ring systems involves altering the core bicyclic structure. This can include changing ring sizes, introducing heteroatoms (atoms other than carbon), or varying the degree of unsaturation. These modifications can lead to novel compounds with unique chemical and physical properties.

The synthesis of such analogues often employs advanced organic chemistry reactions. For example, inverse electron-demand Diels-Alder reactions are used to create novel polycyclic π-conjugated dihydropyridazines and pyridazines from precursors like dibenzosuberenone. beilstein-journals.org This showcases a strategy where the core ring structure is fundamentally transformed.

The development of new synthetic methodologies provides access to previously unknown scaffolds. anu.edu.au While not starting from decahydronaphthalenol itself, the principles for creating novel ring systems are broadly applicable. For example, the synthesis of π-conjugated polycyclic compounds can be achieved through a "precursor approach," where a late-stage extrusion of a fragment like sulfur contracts a larger ring into a six-membered one, effectively building a new aromatic system. beilstein-journals.org Similarly, methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles, which are complex heterocyclic systems, have been synthesized through a series of coupling and cyclization reactions, demonstrating the construction of novel polycyclic frameworks. rsc.org These approaches highlight the potential for modifying the decalin skeleton to produce a diverse range of structural analogues.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Sustainable Synthesis

The complete hydrogenation of naphthols to decahydro-2-naphthalenol is a critical transformation, with current research heavily focused on developing novel catalytic systems that offer improved selectivity, efficiency, and sustainability. The precise control over chemo-, regio-, and enantioselectivity remains a significant challenge, particularly when using traditional heterogeneous metal catalysts. researchgate.net Future developments are centered on overcoming the stability of the aromatic ring under milder, more sustainable conditions.

Key research trends include:

Bimetallic and Cooperative Catalysis : A promising strategy involves the use of cooperative catalysis, combining heterogeneous and homogeneous catalysts in a one-pot reaction. rsc.org For instance, a bimetallic system using a commercial Palladium on carbon (Pd/C) catalyst followed by a chiral Ruthenium-tethered-TsDPEN catalyst has been shown to achieve asymmetric transfer hydrogenation of naphthols. rsc.orgresearchgate.net This approach first creates ketone intermediates which are then asymmetrically reduced, offering high enantioselectivity. rsc.org Similarly, nanoscale synergy between a transition metal like Ruthenium and a noble metal like Nickel has been shown to produce catalysts with remarkable activity in naphthalene (B1677914) hydrogenation. researchgate.net

Advanced Homogeneous Catalysts : Homogeneous catalysts, particularly those based on Iridium and Rhodium, are being explored for highly selective hydrogenations. researchgate.netacs.org Tethered Rhodium-diamine catalysts, for example, have been used for the chemo- and enantioselective transfer hydrogenation of 1-naphthol (B170400) derivatives using sodium formate (B1220265) (HCOONa) as a reductant. researchgate.net These systems can selectively produce either tetralones or chiral tetrahydronaphthols by tuning reaction conditions. researchgate.net

Green Solvents and Hydrogen Sources : To enhance the sustainability of the synthesis, researchers are investigating alternative solvents and hydrogen sources. Supercritical carbon dioxide has been studied as a solvent for the ring hydrogenation of 1-naphthol, which can lead to higher catalyst activity and selectivity at lower temperatures compared to conventional organic solvents. researchgate.net Ammonium formate is also being explored as a readily available, inexpensive, and clean hydrogen source for mechanochemical catalytic transfer hydrogenation. mdpi.com

Catalyst Support Innovation : The interaction between the metal active phase and the catalyst support is crucial for activity and selectivity. researchgate.net Research into novel support materials, such as polysilane-modified supports or supports like tungsten trioxide (WO3) with specific properties, aims to enhance catalyst performance. For example, a Pt/WO3 catalyst demonstrated excellent performance for naphthalene hydrogenation to decalin at a low temperature of 70°C. researchgate.net

Table 1: Selected Novel Catalytic Systems for Naphthol Hydrogenation

| Catalyst System | Substrate | Reductant/Solvent | Key Findings | Reference(s) |

| Pd/C and Chiral Ru-tethered-TsDPEN | Naphthols | HCOONa / HFIP & MeOH | Bimetallic cooperative system achieves high enantioselectivity (up to 99% ee) in a one-pot reaction. | rsc.org, researchgate.net |

| Tethered Rhodium-diamine | 1-Naphthol derivatives | HCOONa / HFIP or MeOH | Allows for chemo- and enantioselective transfer hydrogenation, yielding tetralones or chiral 1,2,3,4-tetrahydro-1-naphthols. | researchgate.net |

| Supported Metal Catalysts (e.g., Rh/C, Ru/C) | 1-Naphthol | H₂ / Supercritical CO₂ | Higher catalyst activity and selectivity to partially hydrogenated products at lower temperatures compared to organic solvents. | researchgate.net |

| Pt/WO₃-500 | Naphthalene | H₂ | Achieved full conversion and 100% decalin selectivity at a low reaction temperature of 70°C. | researchgate.net |

| Ru/Ni/Ni(OH)₂/C | Naphthalene | H₂ | Hybrid catalyst with Ru nanoclusters on Ni/Ni(OH)₂ nanoparticles showed remarkable catalytic activity. | researchgate.net |

Integration with Automated Synthesis and Machine Learning in Reaction Optimization

The optimization of complex chemical reactions, such as the multi-step hydrogenation of naphthol to this compound, is being revolutionized by the integration of automated synthesis platforms and machine learning (ML) algorithms. beilstein-journals.org This approach enables a shift from traditional one-variable-at-a-time optimization to a more holistic, data-driven methodology that can navigate complex relationships between multiple reaction variables. beilstein-journals.orgacs.org

The workflow for ML-guided reaction optimization typically involves:

Data Generation : High-Throughput Experimentation (HTE) platforms, often utilizing robotics and microfluidic reactors, are employed to perform a large number of reactions simultaneously under varied conditions. beilstein-journals.orgbeilstein-journals.org For the synthesis of this compound, this would involve systematically varying parameters such as catalyst type, catalyst loading, solvent, temperature, pressure, and reaction time. beilstein-journals.org Automated flow hydrogenation instruments, which combine robotics with flow reactors like the H-Cube hydrogenator, are particularly well-suited for this purpose, allowing for safe and efficient screening of hydrogenation reactions. acs.orgu-szeged.hu

Model Training : The experimental data collected from HTE serves as the training set for an ML model. beilstein-journals.org Algorithms such as Bayesian optimization, neural networks, or support vector machines learn the relationship between the reaction inputs and the desired outcomes (e.g., yield, purity, enantioselectivity). beilstein-journals.orgresearchgate.netchinesechemsoc.org These models can effectively predict the performance of unknown reactions based on prior knowledge, reducing the need for extensive trial-and-error experimentation. researchgate.net

Predictive Optimization : The trained ML model is then used to predict the optimal set of conditions to achieve a specific target, such as maximizing the yield of a particular this compound isomer. beilstein-journals.org This data-driven approach has been shown to find global optimal conditions with fewer experiments than traditional methods. beilstein-journals.org For instance, ML has been successfully used to predict the enantioselectivity of asymmetric hydrogenation reactions, a key challenge in producing specific stereoisomers of this compound. chinesechemsoc.org

This combination of automation and artificial intelligence, sometimes referred to as "self-driving labs," holds immense potential for accelerating the discovery and optimization of novel, efficient, and selective synthetic routes to this compound and other complex molecules. beilstein-journals.org

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the catalytic mechanisms in the synthesis of this compound is crucial for designing more efficient and selective catalysts. Advanced in-situ characterization techniques are becoming indispensable tools, as they allow researchers to monitor the catalyst and reacting molecules under actual reaction conditions, providing a dynamic picture of the catalytic process. eolss.netmdpi.com

Key in-situ techniques and their applications include:

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy : This is a powerful technique for studying the species adsorbed on a catalyst's surface during a reaction. mt.commdpi.com By detecting the vibrational frequencies of molecules, in-situ FTIR can identify reaction intermediates, monitor their formation and consumption in real-time, and probe the nature of the active sites. rsc.orgmt.com In the context of naphthol hydrogenation, it can help unravel the bifunctional mechanism on zeolite/metal catalysts by identifying pyridine (B92270) coordinated on Lewis and Brønsted acid sites. rsc.org It can also be used to study the interaction between modifiers and the catalyst surface, providing insights into how selectivity is controlled. nih.gov

In-Situ Raman Spectroscopy : Complementary to FTIR, in-situ Raman spectroscopy is particularly useful for studying catalyst structures, especially metal oxides and carbonaceous materials, under reaction conditions. mdpi.com It can detect changes in the catalyst framework and identify metal-oxygen vibrations, which is crucial for understanding catalysts where the support plays an active role. mdpi.com

In-Situ X-ray Techniques : Methods like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide information about the electronic state and coordination environment of the metal centers in the catalyst. mdpi.comrsc.org These techniques can track changes in the oxidation state of the catalyst during activation or reaction, which is essential for understanding how the catalyst functions. rsc.org

By applying these techniques, researchers can move beyond a "black box" understanding of catalysis. They can observe the dynamic reconstruction of a catalyst's surface during the reaction, identify key intermediates, and clarify the reaction mechanism and rate-determining steps. eolss.netmdpi.com This detailed mechanistic knowledge is fundamental for the rational design of next-generation catalysts for the synthesis of this compound.

Theoretical Prediction of Novel Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful predictive tool in the study of this compound and its synthesis. acs.org DFT calculations complement experimental work by providing detailed, atomistic insights into reaction mechanisms, catalyst behavior, and molecular properties that can be difficult or impossible to observe directly. acs.orgacs.org

Future research directions leveraging theoretical predictions include:

Mechanism Elucidation : DFT calculations are used to map out the potential energy surfaces of reaction pathways. acs.org For the hydrogenation of naphthol, this involves calculating the energy barriers for different steps, such as direct C-O bond cleavage versus pathways involving partial or complete hydrogenation of the phenolic ring before dehydration. acs.org Such studies can identify the most energetically favorable mechanism and the turnover-limiting step, guiding experimental efforts to overcome these barriers. acs.org

Predicting Selectivity : A major challenge in the synthesis of this compound is controlling selectivity. DFT can be used to understand the origins of chemo-, regio-, and enantioselectivity. acs.org By modeling the transition states of competing reaction pathways, researchers can determine why a particular catalyst favors one product over another. For example, comprehensive DFT calculations have been used to explain the high enantio- and regioselectivity observed in the Rh-catalyzed asymmetric dearomatization of 2-naphthols. acs.org

Catalyst Design : Theoretical models can screen potential catalysts in silico before they are synthesized in the lab. By calculating the interaction energies between different substrates and proposed catalyst structures, it is possible to predict which catalysts will be most active and selective. This computational pre-screening can significantly accelerate the discovery of novel catalytic systems.

Property Prediction : Beyond reactivity, computational methods can predict a wide range of thermophysical and chemical properties of this compound isomers. chemeo.comnist.gov Properties such as enthalpy of formation, heat capacity, boiling point, and partition coefficients (logP) can be calculated. chemeo.comresearchgate.net These predictions are valuable for understanding the behavior of the compound and for designing separation and purification processes.

The synergy between theoretical prediction and experimental validation is a powerful paradigm that will continue to drive innovation in the synthesis and understanding of this compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Decahydro-2-naphthalenol, and how can purity be optimized during synthesis?

- Methodological Answer : this compound synthesis typically involves hydrogenation of 2-naphthalenol derivatives under controlled catalytic conditions (e.g., using palladium or platinum catalysts). To optimize purity, researchers should employ gradient elution in preparative chromatography and validate outcomes via NMR (¹H/¹³C) and GC-MS . NIST spectral databases (e.g., IR, mass spectra) can verify structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Resolves stereochemical complexity in the decalin ring system .

- GC-MS : Identifies volatile impurities and quantifies isomer ratios .

- Thermogravimetric analysis (TGA) : Assesses thermal stability for storage and handling protocols .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Hazard assessments classify this compound as requiring standard organic compound precautions (e.g., fume hoods, PPE). Researchers should review safety data sheets (SDS) for acute toxicity thresholds and implement spill containment strategies. Ethical lab practices align with frameworks like FINER (Feasible, Novel, Ethical) to mitigate risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?

- Methodological Answer : Discrepancies often arise from overlapping NMR signals. Strategies include:

- Dynamic NMR (DNMR) : Probes ring-flipping dynamics to distinguish axial/equatorial substituents .

- X-ray crystallography : Provides definitive stereochemical assignments for crystalline derivatives .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) validate experimental data and predict stable conformers .

Q. What experimental designs are suitable for studying this compound’s metabolic pathways in biological systems?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolic fate in vitro. Combine LC-HRMS for metabolite identification and enzyme inhibition assays (e.g., CYP450 isoforms) to elucidate biotransformation mechanisms. Reference toxicological frameworks from ATSDR/EPA for human health relevance .

Q. How do solvent polarity and temperature affect this compound’s reactivity in catalytic hydrogenation?

- Methodological Answer : Systematic kinetic studies under varied conditions (e.g., THF vs. ethanol, 25–80°C) can map reaction pathways. Monitor outcomes via in-situ FTIR or Raman spectroscopy. Data analysis should employ Arrhenius plots to isolate thermodynamic vs. kinetic control .

Q. What comparative approaches distinguish this compound’s bioactivity from structurally related polycyclic alcohols?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using:

- In vitro assays : Compare receptor binding affinities (e.g., cannabinoid receptors, given structural analogs in synthetic cannabinoids) .

- Molecular docking : Screen against target proteins (e.g., GPCRs) to identify key binding motifs .

- Meta-analysis : Cross-reference existing toxicological data to highlight unique hazards or mechanisms .

Methodological Frameworks

- Data Validation : Cross-check experimental results against NIST reference spectra and replicate studies with independent techniques (e.g., NMR + X-ray) to minimize bias .

- Ethical Compliance : Align experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and document ethical review board approvals for biological studies .

- Contradiction Analysis : Apply iterative qualitative methods (e.g., triangulation of spectral, computational, and crystallographic data) to resolve conflicting interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.